3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)
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Overview
Description
(1R,6S,8R)-3-Azabicyclo[420]octan-8-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can convert this compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure makes it an interesting candidate for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicinal chemistry, (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for various industrial products .
Mechanism of Action
The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other biochemical pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane: This compound has a similar bicyclic structure but with a methyl group at the 8-position.
rac-(1R,6S)-7-azabicyclo[4.2.0]octan-8-one: Another bicyclic compound with a ketone functional group at the 8-position.
Uniqueness
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine is unique due to its specific stereochemistry and the presence of an amine group at the 8-position. This configuration allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQNNYIBKSEDZ-LYFYHCNISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1C[C@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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